Sonogashira Cross-Coupling Yield: 2-Iodoadenosine Achieves 97% Conversion to 2-(Phenylethyn-1-yl)adenosine vs No Reaction for Adenosine
2-Iodoadenosine participates in a palladium-catalyzed Sonogashira coupling with phenylacetylene to afford 2-(phenylethyn-1-yl)adenosine in 97% isolated yield after silica gel chromatography . Unmodified adenosine, lacking the C2 halogen, cannot undergo this transformation at all. The reaction proceeds at 80 °C for 1 h in DMF with CuI/Et₃N, conditions that are incompatible with the C–Cl bond of 2-chloroadenosine, which requires higher temperatures and prolonged reaction times that promote N-glycosidic bond cleavage [1].
| Evidence Dimension | Isolated yield of 2-alkynyladenosine via Pd(PPh₃)₂Cl₂/CuI cross-coupling |
|---|---|
| Target Compound Data | 97% yield (2-(phenylethyn-1-yl)adenosine from 2-iodoadenosine) |
| Comparator Or Baseline | Adenosine: 0% (no reaction). 2-Chloroadenosine: no comparable yield reported under identical mild conditions |
| Quantified Difference | 97% absolute yield advantage over adenosine; qualitative reactivity advantage over 2-chloroadenosine due to C–I bond lability |
| Conditions | 2-iodoadenosine (393 mg, 1 mmol), CuI (9.5 mg), Pd(PPh₃)₂Cl₂ (36 mg), Et₃N (0.16 mL), ethynylbenzene (123 mg), DMF (7 mL), 80 °C, 1 h; TCI Protocol |
Why This Matters
This protocol defines 2-iodoadenosine as the preferred starting material for C2-alkynyl adenosine library synthesis, directly enabling structure-activity relationship (SAR) programs that require rapid, high-yielding diversification at the purine 2-position.
- [1] Matsuda A, Shinozaki M, Miyasaka T, Machida H, Abiru T. Palladium-catalyzed cross-coupling of 2-iodoadenosine with terminal alkynes: synthesis and biological activities of 2-alkynyladenosines. Chem Pharm Bull. 1985;33(4):1766-1769. View Source
